Cas no 1893612-63-9 (3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid)

3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid
- EN300-1948731
- 1893612-63-9
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- インチ: 1S/C10H9BrF2O2/c1-6-2-3-8(11)4-7(6)5-10(12,13)9(14)15/h2-4H,5H2,1H3,(H,14,15)
- InChIKey: RPSWJOGVHNVMHY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C)=C(C=1)CC(C(=O)O)(F)F
計算された属性
- せいみつぶんしりょう: 277.97540g/mol
- どういたいしつりょう: 277.97540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 37.3Ų
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1948731-0.5g |
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
1893612-63-9 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1948731-1.0g |
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
1893612-63-9 | 1g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-1948731-0.1g |
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
1893612-63-9 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1948731-0.05g |
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
1893612-63-9 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-1948731-5.0g |
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
1893612-63-9 | 5g |
$3687.0 | 2023-05-31 | ||
Enamine | EN300-1948731-1g |
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
1893612-63-9 | 1g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1948731-10.0g |
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
1893612-63-9 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-1948731-2.5g |
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
1893612-63-9 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1948731-0.25g |
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
1893612-63-9 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1948731-10g |
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
1893612-63-9 | 10g |
$4852.0 | 2023-09-17 |
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid 関連文献
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acidに関する追加情報
Introduction to 3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid (CAS No. 1893612-63-9)
3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1893612-63-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a bromo-substituted aromatic ring and a difluorinated propanoic acid moiety. These structural attributes not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in synthetic chemistry and drug development.
The presence of a 5-bromo-2-methylphenyl group in the molecular structure imparts specific electronic and steric properties to the compound. The bromine atom, being an electronegative element, can influence the reactivity of adjacent functional groups, making this compound a valuable intermediate in organic synthesis. Additionally, the methyl group at the ortho position relative to the bromine atom introduces steric hindrance, which can be strategically exploited in designing molecules with enhanced binding affinity or selectivity.
The difluoropropanoic acid moiety is another critical feature of this compound. Fluorine atoms are well-known for their ability to modulate metabolic stability, pharmacokinetic profiles, and binding interactions of drug candidates. In particular, the introduction of fluorine atoms can lead to increased lipophilicity, improved bioavailability, and enhanced resistance to enzymatic degradation. These properties make 3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential applications of such compounds with greater accuracy. Studies have shown that molecules with similar structural motifs can exhibit interesting biological activities, particularly in the context of enzyme inhibition and receptor binding. For instance, derivatives of aromatic carboxylic acids with halogenated substituents have been reported to interact with various targets relevant to inflammatory diseases and cancer.
In the realm of drug discovery, 3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid could serve as a versatile building block for synthesizing novel therapeutic agents. Its structural features allow for modifications at multiple positions, enabling chemists to fine-tune properties such as solubility, potency, and toxicity. The compound's compatibility with modern synthetic methodologies also makes it an attractive choice for large-scale production and optimization.
One particularly intriguing aspect of this compound is its potential role in developing next-generation kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in anticancer therapies. By leveraging the electronic effects of bromine and fluorine substituents, researchers may design analogs of 3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid that exhibit high selectivity for specific kinase isoforms. Such selectivity is essential for minimizing side effects and improving patient outcomes.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development due to their favorable pharmacokinetic properties. For example, fluoroaromatics are commonly found in approved drugs due to their ability to enhance metabolic stability and binding affinity. Given these precedents, it is reasonable to hypothesize that derivatives of 3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid could exhibit similar benefits when incorporated into drug candidates.
Furthermore, the compound's potential utility extends beyond oncology applications. Emerging research suggests that halogenated aromatic carboxylic acids may have antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. This opens up avenues for exploring 3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid as a precursor for novel antibiotics or antiviral agents.
From a synthetic chemistry perspective, this compound offers an excellent platform for exploring new reaction pathways and methodologies. The combination of a reactive aromatic ring with functionalizable ester or amide groups allows for diverse transformations such as cross-coupling reactions, nucleophilic substitutions, and cyclizations. These reactions can be tailored to introduce additional substituents or modify existing ones, thereby generating libraries of compounds for high-throughput screening.
The growing interest in green chemistry principles has also influenced the development of synthetic strategies for compounds like 3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid. Researchers are increasingly focusing on optimizing reaction conditions to minimize waste generation and energy consumption while maintaining high yields and purity standards. Such efforts align with broader industry trends toward sustainable manufacturing practices.
In conclusion,3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid (CAS No. 1893612-63-9) represents a fascinating molecule with significant potential across multiple domains of chemical research and pharmaceutical development. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistrydrug discoveryenzyme inhibitionreceptor bindingand synthetic methodologies。 As our understanding of molecular interactions continues to evolve,this compound is poised to play an important role in shaping future therapeutic strategies。
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